Technical Whitepaper: Chemical & Pharmacological Profiling of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin
Technical Whitepaper: Chemical & Pharmacological Profiling of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin
The following technical guide provides an in-depth profiling of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin , chemically distinct from its unsaturated parent compound Xanthotoxin (8-Methoxypsoralen).
Executive Summary
9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (CAS: 3779-03-1), frequently identified in literature as Dihydroxanthotoxin or 4',5'-dihydro-8-methoxypsoralen , is a linear furanocoumarin derivative.[1][2] Structurally, it represents the 2,3-hydrogenated form of the phototoxic drug Methoxsalen (Xanthotoxin).
The saturation of the furan ring (C2–C3 bond in the furo- system, corresponding to C4'–C5' in psoralen numbering) fundamentally alters its physicochemical and pharmacological profile. Unlike its parent compound, this molecule lacks the conjugated double bond required for photo-induced DNA crosslinking (PUVA therapy mechanism), rendering it significantly less phototoxic. It serves primarily as a metabolic intermediate in mammalian systems and a bioactive antifeedant in plant chemical defense.[2]
Structural Identity & Physicochemical Profile[1][2]
Nomenclature and Classification
The compound belongs to the linear furanocoumarin class.[2][3][4] The "dihydro" prefix indicates the saturation of the furan ring fused to the coumarin scaffold.[2]
| Attribute | Detail |
| IUPAC Name | 9-Methoxy-2,3-dihydro-7H-furo[3,2-g]chromen-7-one |
| Common Synonyms | Dihydroxanthotoxin; 4',5'-Dihydro-8-methoxypsoralen; 4',5'-Dihydroxanthotoxin |
| CAS Registry | 3779-03-1 |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| SMILES | COc1c2OCCOc2cc3ccc(=O)oc13 |
Physical Properties
The saturation of the furan ring disrupts the planarity slightly compared to Xanthotoxin, affecting crystal packing and solubility.[2]
| Property | Value | Context |
| Melting Point | 163 °C | Distinct from Xanthotoxin (146–148 °C) |
| Boiling Point | ~421 °C | Calculated at 760 mmHg |
| LogP (Octanol/Water) | 1.74 | Moderately lipophilic; crosses biological membranes |
| Density | 1.353 g/cm³ | High density due to oxygen-rich heterocyclic core |
| Appearance | Colorless/White Crystals | Forms needles from alcohol/benzene |
Structural Hierarchy Diagram
The following diagram illustrates the chemical moieties constituting the scaffold.
Figure 1: Structural decomposition of Dihydroxanthotoxin highlighting the critical dihydrofuran moiety.
Synthetic Pathways & Reactivity[2]
Primary Synthesis: Catalytic Hydrogenation
The most robust method for obtaining high-purity 9-methoxy-2,3-dihydrofuro[3,2-g]coumarin is the selective catalytic hydrogenation of Xanthotoxin.[2] The furan double bond is more reactive towards reduction than the benzene or pyrone rings under controlled conditions.[2]
Protocol:
-
Substrate: Xanthotoxin (8-Methoxypsoralen).[2]
-
Catalyst: 10% Palladium on Carbon (Pd/C).[2]
-
Solvent: Glacial Acetic Acid or Ethyl Acetate.[2]
-
Conditions: Hydrogen atmosphere (1–3 atm), Room Temperature, 2–4 hours.
-
Purification: Filtration of catalyst followed by recrystallization from methanol.[2]
Chemical Reactivity Profile
-
Lactone Hydrolysis: Like all coumarins, the lactone ring (pyrone) is susceptible to hydrolysis in strong alkali (NaOH), opening to form the cis-coumarinic acid salt. Acidification effects recyclization.[2][4]
-
Demethylation: Treatment with boron tribromide (BBr₃) or hydriodic acid (HI) cleaves the methyl ether, yielding the phenol Dihydroxanthotoxol .[2]
-
Electrophilic Substitution: The C4 and C6 positions (coumarin numbering) are deactivated; however, the dihydrofuran ring is electron-rich, though less so than the unsaturated furan.
Figure 2: Synthetic and metabolic trajectory of Dihydroxanthotoxin.
Spectroscopic Characterization
Accurate identification relies on distinguishing the dihydrofuran ring from the furan ring of the parent compound.[2]
Nuclear Magnetic Resonance (NMR)
The diagnostic shift occurs in the furan ring protons.[2]
-
¹H NMR (CDCl₃, 400 MHz):
-
Parent (Xanthotoxin): Two doublets at
7.6 and 6.8 ppm (furan olefinic protons).[2] -
Target (Dihydro-): Two triplets (or multiplets) at
4.7 ppm (O-CH₂) and 3.2 ppm (Ar-CH₂) . This large upfield shift confirms saturation.[2] -
Methoxy: Singlet at
4.2 ppm.[2][5] -
Coumarin Doublets:
6.2 (H-3) and 7.7 (H-4).[2]
-
Mass Spectrometry (MS)
-
Molecular Ion: [M]+ at m/z 218.[2]
-
Fragmentation: Loss of methyl radical (M-15) and sequential loss of CO (carbonyls) from the pyrone ring.[2]
Biological & Pharmacological Context[4][5][7][8][9][10][11][12]
Loss of Phototoxicity (Mechanism)
Psoralens (furocoumarins) act as photosensitizers by intercalating into DNA and forming cyclobutane adducts with pyrimidine bases upon UV-A irradiation (320–400 nm).[2] This requires two reactive sites: the 3,4-pyrone double bond and the 4',5'-furan double bond.
-
Dihydroxanthotoxin: Lacks the 4',5'-furan double bond.[2]
-
Result: It cannot form interstrand cross-links (di-adducts). It retains only monofunctional reactivity at the pyrone site, drastically reducing phototoxicity and mutagenic potential compared to Xanthotoxin.[2]
Metabolic Role
In humans, Methoxsalen is metabolized via hepatic CYP450 enzymes.[2] One minor pathway involves the reduction of the furan ring to form 4',5'-dihydro-8-methoxypsoralen (the target compound), which is subsequently conjugated and excreted.
Insect Antifeedant Activity
While less toxic to mammals, dihydrofurocoumarins exhibit potent antifeedant properties against specific agricultural pests (e.g., Spodoptera species), acting as natural deterrents in citrus and rutaceous plants.
Experimental Protocols
Protocol A: Laboratory Synthesis via Hydrogenation
Objective: Synthesize 500 mg of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin.
-
Dissolution: Dissolve 500 mg of Xanthotoxin (Sigma-Aldrich, >98%) in 25 mL of glacial acetic acid in a round-bottom flask.
-
Catalyst Addition: Add 50 mg of 10% Pd/C carefully under an inert argon atmosphere.
-
Hydrogenation: Purge the flask with H₂ gas (balloon pressure is sufficient). Stir vigorously at room temperature (25°C) for 3 hours.
-
Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 10 mL acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).
-
Purification: Recrystallize the residue from hot methanol.
-
Yield: Expected yield 85–90% (White needles).
References
-
National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Coumarin Derivatives and Physical Properties. Retrieved from [Link]
-
Qian, H. et al. (2010).[2] New Synthetic Method of 4-Methoxy-7H-Furo[3,2-g][1]benzopyran-7-one. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Pathak, M. A., & Fitzpatrick, T. B. (1992).[2] The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD. Journal of Photochemistry and Photobiology B: Biology. (Context on structure-activity relationships of psoralens vs dihydro-derivatives).
-
Berenbaum, M. R. (1991).[2] Coumarins: Plants, structure, properties and biological activity. (Standard reference for insect antifeedant properties of dihydrofurocoumarins).
Sources
- 1. echemi.com [echemi.com]
- 2. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
